Fmoc-L-Dab(Z)-OH

Description

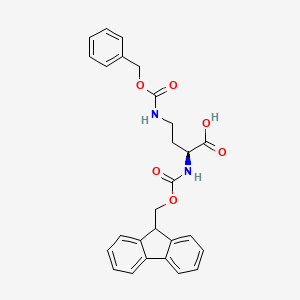

Fmoc-L-Dab(Z)-OH (CAS No. 252049-08-4) is a protected amino acid derivative widely employed in solid-phase peptide synthesis (SPPS). Its structure consists of L-2,4-diaminobutyric acid (Dab) with two orthogonal protecting groups:

- Fmoc (9-fluorenylmethyloxycarbonyl) on the α-amino group, which is base-labile and removed using piperidine.

- Z (benzyloxycarbonyl) on the γ-amino side chain, which is acid-labile and typically cleaved via hydrogenolysis (H₂/Pd) or strong acids like hydrofluoric acid (HF) .

With a molecular formula of C₂₇H₂₆N₂O₆ and molecular weight of 474.5 g/mol, this compound is critical for synthesizing complex peptides requiring selective deprotection strategies. It is particularly valuable in antimicrobial peptide research, such as polymyxin analogs, where Dab residues contribute to cationic properties essential for membrane interaction .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O6/c30-25(31)24(14-15-28-26(32)34-16-18-8-2-1-3-9-18)29-27(33)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBSCTCUNZLWCT-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252049-08-4 | |

| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-[[(phenylmethoxy)carbonyl]amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252049-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Step 1: Oxidative Rearrangement

Fmoc-Gln-OH undergoes Hofmann rearrangement using DiPa in a ternary solvent system (ethyl acetate/acetonitrile/water, 2:1:1 v/v/v). Key parameters:

-

Solvent Ratio : A 2:1:1 mixture suppresses side reactions and enhances solubility.

-

DiPa Stoichiometry : 1:1 to 1:1.5 molar ratio relative to Fmoc-Gln-OH.

This step directly yields Fmoc-Dab-OH with 65.98–82.2% yield and >99% HPLC purity. Infrared (IR) and nuclear magnetic resonance (NMR) spectra confirm the absence of glutamine’s side-chain amide and the presence of a primary amine.

Step 2: Z Protection at the γ-Amino Group

Fmoc-Dab-OH reacts with benzyloxycarbonyl chloride (Z-Cl) in acetone/water under pH-controlled conditions:

-

Solvent : Acetone/water (1:1 v/v) ensures solubility of both hydrophilic and hydrophobic reactants.

-

pH Control : 0.5 N NaOH maintains pH 7.5–8.0 to favor selective γ-amino protection.

Alternative Hofmann Rearrangement Strategies

The Springer Cambridge study (2011) explores a related Hofmann rearrangement using [bis(trifluoroacetoxy)iodo]benzene (BTI) in dimethylformamide (DMF)-water. Key findings:

-

Reagent Efficiency : BTI achieves comparable yields (70–85%) to DiPa but requires shorter reaction times (14 hours).

-

Solvent System : DMF-water (2:1 v/v) improves reaction homogeneity but complicates solvent removal.

-

Byproducts : Trace trifluoroacetic acid (TFA) from BTI decomposition necessitates neutralization with pyridine.

While this method is effective for Fmoc-Dab-OH synthesis, adapting it for Z protection would follow analogous steps to Section 2.2.

Comparative Analysis of Methodologies

Optimization of Reaction Conditions

Solvent Composition

Temperature Control

Stoichiometry

-

DiPa Excess : A 1:1.5 molar ratio of DiPa to Fmoc-Gln-OH maximizes conversion without overoxidizing intermediates.

Challenges in Synthesis and Purification

-

Epimerization : The γ-amino group’s basicity (pKa ~10.5) necessitates strict pH control during Z protection to prevent α/γ scrambling.

-

Solvent Removal : Ternary solvent systems require fractional distillation, increasing production costs.

-

Chromatography Avoidance : Patent methods emphasize precipitation-based purification, achieving >99% purity without column chromatography .

Chemical Reactions Analysis

Deprotection Reactions

Fmoc-L-Dab(Z)-OH features two orthogonal protecting groups:

-

Fmoc (base-labile, removed with piperidine)

-

Z (acid-labile or removed via hydrogenolysis).

Selective Fmoc Removal

The Fmoc group is cleaved under mild basic conditions (e.g., 20% piperidine in DMF), leaving the Z group intact. This allows sequential peptide chain elongation.

Example :

In solid-phase synthesis, this compound was incorporated into antimicrobial peptides, with Fmoc deprotection achieved using piperidine (20% v/v, 2 × 5 min) .

Z Group Removal

The Z group requires harsher conditions:

-

Hydrogenolysis : H₂/Pd-C in methanol or ethanol.

Selectivity Note :

Z removal typically occurs post-synthesis to avoid side reactions during peptide assembly .

Coupling Reactions

The carboxylic acid group of this compound is activated for amide bond formation. Common reagents and conditions include:

| Reagent System | Solvent | Reaction Time | Yield | Source |

|---|---|---|---|---|

| HBTU/HOBt/DIEA | DMF | 1–2 h | >85% | |

| DIC/Oxyma Pure | DCM | 45 min | 90% | |

| TBTU/NMM | NMP | 2 h | 88% |

Key Findings :

-

Steric hindrance : The bulky Z group on Dab’s γ-amino group minimally impacts coupling efficiency due to the linear Dab side chain .

-

Racemization : Low (<1%) under optimized conditions (0°C, Oxyma Pure) .

Aspartimide Formation

Dab’s γ-amino group reduces intramolecular cyclization risks compared to Asp/Glu residues. No aspartimide formation was observed in peptides containing this compound, even in sequences like Dab(Z)-Gly-Thr(tBu) .

Z Group Stability

-

Base Stability : Resists piperidine (pH 8–9) but degrades in prolonged exposure to strong bases (e.g., NaOH >1M) .

-

Acid Stability : Stable in TFA (≤50% v/v) but cleaved by HBr/AcOH .

Antimicrobial Peptides

This compound was used to synthesize polymyxin analogs with truncated sequences. Derivatives showed:

| Peptide | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs P. aeruginosa |

|---|---|---|

| PmxB3 | 0.5 | 1 |

| Analog 8 | 1 | 2 |

Orthogonal Protection Strategies

-

On-resin modifications : Z group retained during Fmoc deprotection, enabling post-synthetic functionalization (e.g., lactam cyclization) .

-

Dual-protected intermediates : Facilitate branched peptide synthesis via selective deprotection .

Deprotection Conditions

| Protecting Group | Reagent | Time | Compatibility |

|---|---|---|---|

| Fmoc | 20% piperidine/DMF | 10 min | Compatible with Z, Trt |

| Z | HBr/AcOH (33%) | 2 h | Cleaves Z; preserves Fmoc |

| Z | H₂/Pd-C | 4 h | Incompatible with Cys(Acm) |

Stability Under SPPS Conditions

This compound demonstrates:

-

Thermal stability : No degradation at 25°C over 72 h in DMF .

-

Chemical stability : Resists diketopiperazine formation in sequences like Dab(Z)-Pro .

Industrial Relevance

Scientific Research Applications

Peptide Synthesis

Fmoc-L-Dab(Z)-OH is primarily employed in solid-phase peptide synthesis (SPPS) . The Fmoc group allows for easy deprotection under mild conditions, facilitating the sequential addition of amino acids to form peptides. This method is advantageous for synthesizing complex peptide sequences with high purity and yield.

Drug Development

The compound is significant in the development of peptide-based drugs . Its ability to form stable peptide bonds makes it suitable for creating therapeutic agents that target specific biological pathways. For example, peptides synthesized using this compound have been explored for their potential in treating diseases such as cancer and infections caused by multidrug-resistant pathogens.

Biological Studies

This compound is utilized in studies investigating protein-protein interactions and enzyme-substrate interactions . By incorporating Dab into peptides, researchers can study how variations in peptide structure affect biological activity and interactions at the molecular level.

Material Science

In material science, this compound contributes to the development of novel biomaterials and hydrogels for biomedical applications. These materials can be engineered to mimic biological functions or deliver drugs in a controlled manner.

Study 1: Antimicrobial Peptide Development

A study demonstrated the use of this compound in developing antimicrobial peptides (AMPs). The resulting peptides exhibited enhanced membrane-disrupting capabilities against various bacterial strains while maintaining low cytotoxicity towards mammalian cells. This highlights its potential as a building block for new AMPs that can combat antibiotic resistance.

Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of peptides containing this compound revealed critical insights into how structural variations influence biological activity. By modifying the position and nature of amino acids alongside Dab, researchers identified key features that enhance antimicrobial efficacy. This study emphasized the importance of conformational flexibility and hydrophobic interactions.

Uniqueness

This compound stands out due to its specific structure, which provides distinct reactivity compared to other Fmoc-protected amino acids. Its shorter side chain compared to lysine and ornithine offers different steric and electronic effects, making it valuable for synthesizing specific peptides with desired properties.

Mechanism of Action

The mechanism of action of Fmoc-L-Dab(Z)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the alpha amino group during synthesis, preventing unwanted side reactions. The Z group protects the side chain amino group, allowing for selective deprotection and coupling reactions. The compound’s molecular targets and pathways are related to its incorporation into peptides and proteins, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fmoc-L-Dab(Z)-OH belongs to a family of Fmoc-protected Dab derivatives differentiated by their side-chain protecting groups. Below is a detailed comparison:

Fmoc-L-Dab(Boc)-OH

- Protecting Group: Boc (tert-butoxycarbonyl) on the γ-amino group.

- Deprotection : Requires strong acids like trifluoroacetic acid (TFA) or HCl in dioxane.

- Applications : Used in polymyxin B analogs for sequential assembly of lipopeptide tails. Boc’s stability under basic Fmoc deprotection conditions enables orthogonal synthesis .

- Molecular Weight : 436.5 g/mol (C₂₅H₂₉N₃O₆).

Fmoc-L-Dab(Alloc)-OH

- Protecting Group: Alloc (allyloxycarbonyl) on the γ-amino group.

- Deprotection : Removed via palladium-catalyzed allyl transfer using reagents like Pd(PPh₃)₄ and PhSiH₃.

- Applications : Ideal for chemoselective synthesis in branched peptides or cyclic structures. Its orthogonality to Fmoc and Boc allows multi-step strategies .

- Physical Properties : White solid (CAS 204316-32-5) with molecular weight 434.4 g/mol (C₂₄H₂₆N₂O₆) .

Fmoc-L-Dab(ivDde)-OH

- Protecting Group: ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) on the γ-amino group.

- Deprotection : Cleaved selectively with 2% hydrazine in DMF.

- Applications : Used in octapeptin A3 synthesis for orthogonal protection during lipid tail conjugation. ivDde is stable to piperidine and TFA, enabling sequential modifications .

Fmoc-Dab(Adpoc)-OH

- Protecting Group: Adpoc (adamantyloxycarbonyl) on the γ-amino group.

- Deprotection : Requires strong acids like TFA.

- Applications : Less common but valued for steric protection in sensitive peptide sequences. Molecular weight: 560.68 g/mol (CAS 214750-73-9) .

Fmoc-Dap(Alloc)-OH

- Structure: Protects 2,3-diaminopropionic acid (Dap) with Alloc on the β-amino group.

- Deprotection : Similar to Fmoc-L-Dab(Alloc)-OH (Pd catalysis).

- Applications : Used in constrained peptides or macrocycles. Molecular weight: 434.4 g/mol (C₂₂H₂₂N₂O₆) .

Comparative Analysis Table

Biological Activity

Fmoc-L-Dab(Z)-OH, or Nα-fluorenylmethoxycarbonyl-2,4-diaminobutyric acid (Dab), is a derivative of the amino acid 2,4-diaminobutyric acid, which has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

- Protection of Amino Groups : The primary amine groups are protected using the Fmoc group to prevent unwanted reactions during peptide synthesis.

- Coupling Reactions : The protected amino acid is coupled with other amino acids or peptide sequences using coupling reagents such as PyBOP or HBTU.

- Deprotection : The Fmoc group is removed under basic conditions (commonly using piperidine) to yield the active amino acid for further peptide assembly.

This methodology allows for the incorporation of Dab into peptides while maintaining its biological activity.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties, particularly as a component in antimicrobial peptides (AMPs). Research indicates that peptides containing Dab exhibit significant activity against various Gram-positive bacteria. For instance, a study demonstrated that a peptide incorporating this compound showed a minimum inhibitory concentration (MIC) of 2 μM against Staphylococcus aureus, indicating potent antimicrobial efficacy .

Anticancer Properties

In addition to antimicrobial activity, this compound has been explored for its anticancer effects. Peptides synthesized with this amino acid have shown cytotoxicity against cancer cell lines. For example, modifications in the structure of Temporin A by incorporating Dab resulted in enhanced antiproliferative activity compared to the parent peptide .

Study 1: Antimicrobial Peptide Development

A study focused on developing new AMPs utilized this compound as a building block. The resulting peptides were tested against various bacterial strains, revealing that those with Dab residues exhibited improved membrane-disrupting capabilities and lower cytotoxicity towards mammalian cells compared to traditional AMPs .

Study 2: Structure-Activity Relationship (SAR)

Another research effort investigated the SAR of peptides containing this compound. By systematically varying the position and nature of amino acids in conjunction with Dab, researchers identified key structural features that enhanced biological activity. This study highlighted the importance of conformational flexibility and hydrophobic interactions in determining the efficacy of these peptides against microbial targets .

Table 1: Biological Activity Summary

| Peptide | MIC (µM) | Target | Activity Type |

|---|---|---|---|

| Peptide A (with Dab) | 2 | Staphylococcus aureus | Antimicrobial |

| Temporin A analog (with Dab) | 5 | Various cancer cell lines | Anticancer |

| Peptide B (without Dab) | 16 | Staphylococcus aureus | Antimicrobial |

Q & A

Q. What are the critical steps for integrating Fmoc-L-Dab(Z)-OH into solid-phase peptide synthesis (SPPS)?

this compound is used in SPPS to introduce a protected diaminobutyric acid residue. Key steps include:

- Deprotection : Use 20% piperidine in DMF to remove the Fmoc group while retaining the Z-protected side chain .

- Coupling : Activate the amino acid with agents like HBTU/HOBt in DMF, ensuring a 2–4-fold molar excess to improve incorporation efficiency .

- Neutralization : After deprotection, treat with 5% DIEA in DMF to neutralize acidic byproducts and stabilize the nascent peptide .

- Quality Control : Monitor each coupling step via Kaiser or chloranil tests to confirm completion .

Q. How should this compound be stored to ensure stability?

- Temperature : Store at –20°C in a desiccator to prevent hydrolysis of the Z group and Fmoc cleavage .

- Solubility : Dissolve in DMF or DMSO immediately before use; avoid aqueous buffers to minimize side reactions .

- Handling : Use anhydrous conditions and nitrogen purging during long-term storage to reduce oxidation risks .

Q. What analytical methods validate the purity and identity of this compound?

- HPLC : Reverse-phase HPLC with a C18 column (e.g., 0.1% TFA in water/acetonitrile gradient) confirms purity ≥98% .

- Mass Spectrometry : ESI-MS or MALDI-TOF detects the molecular ion peak at m/z 560.68 (M+H⁺) .

- NMR : ¹H/¹³C NMR verifies the integrity of the Fmoc, Z, and backbone groups .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in sterically challenging sequences?

- Double Coupling : Perform two sequential couplings with fresh reagents to overcome steric hindrance .

- Microwave-Assisted Synthesis : Apply controlled microwave heating (50°C, 10–20 W) to enhance reaction kinetics .

- Alternative Activators : Use COMU or PyAOP instead of HOBt-based reagents for improved solubility and reduced racemization .

Q. What strategies mitigate side reactions during Z-group deprotection in this compound?

- Selective Deprotection : Use TFA/Scavenger cocktails (e.g., TFA:H2O:Triisopropylsilane, 95:2.5:2.5) to cleave the Z group without affecting Fmoc .

- Low-Temperature Cleavage : Conduct reactions at 0–4°C to minimize acid-induced backbone degradation .

- Post-Cleavage Analysis : Employ LC-MS to detect and quantify byproducts like diketopiperazine formation .

Q. How do researchers resolve contradictions in reported solubility data for this compound?

- Solvent Screening : Test solubility in DMF, NMP, and DMA to identify optimal conditions for specific peptide sequences .

- Additive Use : Include 0.1 M HOBt or 1% LiCl in DMF to dissolve aggregates .

- Empirical Calibration : Correlate solubility with side-chain protection levels (e.g., Z vs. Boc) to refine protocols .

Q. What computational tools predict the conformational impact of Dab(Z) residues in peptide design?

- Molecular Dynamics (MD) : Simulate peptide folding using AMBER or GROMACS to assess Dab(Z)-mediated hydrogen bonding .

- DSSP Analysis : Quantify secondary structure stabilization (e.g., α-helix vs. β-sheet) induced by the Dab(Z) side chain .

- Rosetta Modeling : Predict binding affinity changes in Dab(Z)-containing peptides for target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.